Cas no 59608-85-4 (4-(trifluoromethyl)-1H-imidazol-5-ylmethanol)
4-(trifluoromethyl)-1H-imidazol-5-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-methanol, 5-(trifluoromethyl)-
- (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
- [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol
- [5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-4-YL]METHANOL
- [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol #
- AKOS037646158
- EN300-266918
- 59608-85-4
- DTXSID60344477
- SCHEMBL9459910
- AS-67052
- SCHEMBL4960743
- Z1255444794
- AKOS015966776
- MFCD16618605
- Imidazole, 5-hydroxymethyl-4-trifluoromethyl-
- DB-137738
- 4-(Trifluoromethyl)-1H-imidazole-5-methanol
- 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol
-
- MDL: MFCD21336447
- Inchi: 1S/C5H5F3N2O/c6-5(7,8)4-3(1-11)9-2-10-4/h2,11H,1H2,(H,9,10)
- InChI Key: LOQHFYRPMOANSF-UHFFFAOYSA-N
- SMILES: FC(C1=C(CO)NC=N1)(F)F
Computed Properties
- Exact Mass: 166.03545
- Monoisotopic Mass: 166.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- PSA: 48.91
4-(trifluoromethyl)-1H-imidazol-5-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005449-250mg |
(4-(Trifluoromethyl)-1h-imidazol-5-yl)methanol |
59608-85-4 | 95% | 250mg |
$369.24 | 2023-09-01 | |
| Alichem | A069005449-1g |
(4-(Trifluoromethyl)-1h-imidazol-5-yl)methanol |
59608-85-4 | 95% | 1g |
$914.05 | 2023-09-01 | |
| TRC | T898925-2.5mg |
[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol |
59608-85-4 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T898925-5mg |
[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol |
59608-85-4 | 5mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T898925-25mg |
[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol |
59608-85-4 | 25mg |
$ 275.00 | 2022-06-02 | ||
| Chemenu | CM322754-1g |
(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol |
59608-85-4 | 95% | 1g |
$1128 | 2021-08-18 | |
| Chemenu | CM322754-1g |
(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol |
59608-85-4 | 95% | 1g |
$931 | 2023-01-19 | |
| eNovation Chemicals LLC | D574437-1g |
(5-(trifluoromethyl)-1H-imidazol-4-yl)methanol |
59608-85-4 | 97% | 1g |
$530 | 2024-05-24 | |
| eNovation Chemicals LLC | D574437-5g |
(5-(trifluoromethyl)-1H-imidazol-4-yl)methanol |
59608-85-4 | 97% | 5g |
$1400 | 2024-05-24 | |
| eNovation Chemicals LLC | D574437-10g |
(5-(trifluoromethyl)-1H-imidazol-4-yl)methanol |
59608-85-4 | 97% | 10g |
$2240 | 2024-05-24 |
4-(trifluoromethyl)-1H-imidazol-5-ylmethanol Suppliers
4-(trifluoromethyl)-1H-imidazol-5-ylmethanol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol
Recent Advances in the Study of 4-(Trifluoromethyl)-1H-imidazol-5-ylmethanol (CAS: 59608-85-4)
4-(Trifluoromethyl)-1H-imidazol-5-ylmethanol (CAS: 59608-85-4) is a fluorinated imidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. Recent studies have explored its potential as a versatile building block in drug discovery, particularly in the development of enzyme inhibitors and bioactive molecules. This research briefing synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and applications in therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol via a multi-step route involving condensation and reduction reactions. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further derivatization. Researchers also noted its high solubility in polar solvents, which is advantageous for formulation in drug delivery systems.
In terms of biological activity, recent investigations have focused on the compound's role as a key intermediate in the synthesis of trifluoromethyl-containing inhibitors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol exhibited potent inhibitory effects against carbonic anhydrase IX, a target implicated in cancer progression. The trifluoromethyl group was found to enhance binding affinity through hydrophobic interactions with the enzyme's active site.
Another area of interest is the compound's potential in antimicrobial applications. A collaborative study between academic and industrial researchers (2023) revealed that novel analogs of 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, though further mechanistic studies are underway.
From a drug development perspective, the pharmacokinetic properties of 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol derivatives are being actively investigated. Preliminary ADMET studies suggest favorable metabolic stability and low cytotoxicity, positioning this scaffold as a valuable starting point for lead optimization. Several pharmaceutical companies have included this compound in their screening libraries for neurodegenerative disease targets, given the imidazole ring's known interactions with CNS receptors.
Looking ahead, researchers anticipate that 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol will play an increasingly important role in fragment-based drug design. Its modular structure allows for diverse functionalization, enabling the rapid exploration of chemical space around this core. Ongoing studies are investigating its application in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. The compound's CAS number (59608-85-4) has seen a marked increase in patent filings over the past two years, reflecting growing commercial interest.
In conclusion, 4-(trifluoromethyl)-1H-imidazol-5-ylmethanol represents a chemically versatile and biologically relevant scaffold with demonstrated potential across multiple therapeutic areas. Continued research into its structure-activity relationships and mechanism of action will likely yield novel drug candidates in the coming years. The compound's unique combination of fluorine chemistry and imidazole pharmacology makes it particularly valuable for addressing current challenges in medicinal chemistry, such as improving drug selectivity and overcoming resistance mechanisms.
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